molecular formula C13H16ClN3O2 B6444183 2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol CAS No. 2343740-24-7

2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol

Cat. No.: B6444183
CAS No.: 2343740-24-7
M. Wt: 281.74 g/mol
InChI Key: AVDDTOQFBAMJBF-UHFFFAOYSA-N
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Description

2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol is a chemical compound that features a benzoxazole ring substituted with a chlorine atom at the 5-position, linked to a piperazine ring, which is further connected to an ethanol moiety

Biochemical Analysis

Biochemical Properties

2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with orexin receptors, which are neuropeptides produced by the hypothalamus . By binding to these receptors, this compound can modulate wakefulness and sleep patterns. Additionally, it may interact with other proteins involved in cellular signaling pathways, thereby affecting various physiological processes.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect circadian rhythms and cognitive function in animal models . By interacting with orexin receptors, it can alter the expression of genes involved in sleep-wake cycles and synaptic plasticity. Furthermore, this compound may impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to orexin receptors, blocking their activity and promoting sleep . By inhibiting these receptors, it can reduce the levels of certain neurotransmitters, leading to a decrease in wakefulness and an increase in sleep duration. Additionally, this compound may influence the expression of genes involved in circadian rhythms and synaptic plasticity, thereby affecting cognitive function and sleep patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it may degrade over extended periods or under specific environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in circadian rhythms and cognitive function . These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to promote sleep and improve cognitive function without significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including daytime drowsiness, dry mouth, and falls . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound may be metabolized by liver enzymes, leading to the formation of metabolites that can exert biological effects . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. This compound may interact with specific transporters that facilitate its uptake into cells and distribution to target tissues . Additionally, binding proteins may influence its localization and accumulation within specific cellular compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.

    Chlorination: The benzoxazole derivative is then chlorinated at the 5-position using reagents like thionyl chloride or phosphorus pentachloride.

    Piperazine Introduction: The chlorinated benzoxazole is reacted with piperazine to form the desired intermediate.

    Ethanol Substitution: Finally, the intermediate is reacted with ethylene oxide or a similar reagent to introduce the ethanol moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or under acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol is unique due to its combination of a benzoxazole ring with a piperazine and ethanol moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c14-10-1-2-12-11(9-10)15-13(19-12)17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDDTOQFBAMJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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